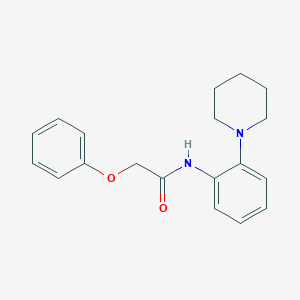
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide, also known as PPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPAA is a member of the acetamide family, which is a group of compounds that have been shown to have a wide range of biological activities. PPAA has been shown to have a number of interesting properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is not fully understood, but it is thought to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is involved in a number of physiological processes, including cell signaling and stress response. By modulating the activity of this receptor, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide may be able to affect a wide range of physiological processes.
Biochemical and Physiological Effects
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the production of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects, which may make it useful for treating a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in scientific research is that it is a highly specific tool for studying the sigma-1 receptor. This specificity allows researchers to study the role of this receptor in a variety of physiological processes. However, one limitation of using 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is that it can be difficult to work with due to its low solubility in water. This may make it challenging to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide. For example, researchers could explore the potential use of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in treating a variety of neurological and psychiatric disorders. Additionally, researchers could investigate the potential use of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in studying the role of the sigma-1 receptor in other physiological processes, such as cancer progression and immune function. Overall, 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminophenylpiperidine with phenoxyacetyl chloride in the presence of a base. The resulting compound can then be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is as a tool for studying the role of certain receptors in the brain. 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide has been shown to bind to a specific type of receptor, known as the sigma-1 receptor, which is involved in a variety of physiological processes.
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(15-23-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22) |
Clé InChI |
IUYPJKYOHWUNDH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244796.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244797.png)
![N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244800.png)
![3,4-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244802.png)
![3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244805.png)
![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B244806.png)
![N-[4-(isobutyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B244807.png)
![3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244808.png)
![N-[4-(isobutyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B244809.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244810.png)
![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)